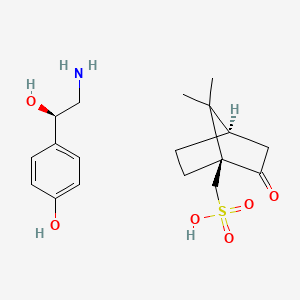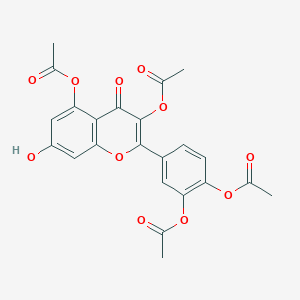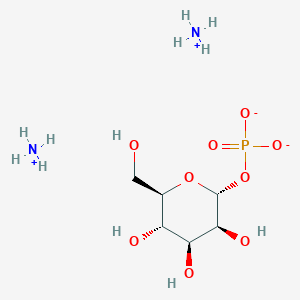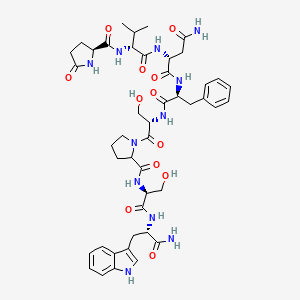
1-(4-Chlorobenzyl)-1h-pyrazole-4,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorobenzyl)-1h-pyrazole-4,5-diamine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chlorobenzyl group attached to the pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorobenzyl)-1h-pyrazole-4,5-diamine can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with 4,5-diaminopyrazole under basic conditions. The reaction typically takes place in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Analyse Chemischer Reaktionen
1-(4-Chlorobenzyl)-1h-pyrazole-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorobenzyl)-1h-pyrazole-4,5-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 1-(4-Chlorobenzyl)-1h-pyrazole-4,5-diamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or other signaling molecules, thereby affecting cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorobenzyl)-1h-pyrazole-4,5-diamine can be compared with other similar compounds such as:
1-(4-Chlorobenzyl)-1h-indole: This compound also contains a chlorobenzyl group but is attached to an indole ring instead of a pyrazole ring. It exhibits different biological activities and chemical properties.
1-(4-Chlorobenzyl)-1h-pyrrole: Similar to the pyrazole derivative, this compound has a chlorobenzyl group attached to a pyrrole ring. .
Eigenschaften
CAS-Nummer |
157469-55-1 |
|---|---|
Molekularformel |
C10H11ClN4 |
Molekulargewicht |
222.67 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)methyl]pyrazole-3,4-diamine |
InChI |
InChI=1S/C10H11ClN4/c11-8-3-1-7(2-4-8)6-15-10(13)9(12)5-14-15/h1-5H,6,12-13H2 |
InChI-Schlüssel |
DEZOGYCXWGTILF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN2C(=C(C=N2)N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(3S)-1-oxo-1-[[(3R)-2-oxopiperidin-3-yl]amino]hexadecan-3-yl] (2S)-10-[(1S,2R)-2-hexylcyclopropyl]-2-hydroxydecanoate](/img/structure/B13436681.png)

![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13436694.png)


![(4S)-3-[(2R)-2-[(R)-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone](/img/structure/B13436714.png)


